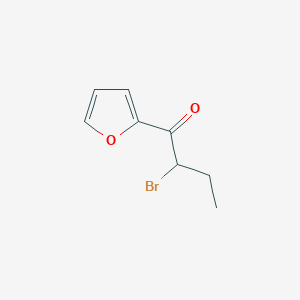
2-Bromo-1-(furan-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(furan-2-yl)butan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom and a furan ring attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(furan-2-yl)butan-1-one typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction yields the brominated intermediate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(furan-2-yl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2-carboxylic acid derivatives.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(furan-2-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for their potential antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(furan-2-yl)butan-1-one and its derivatives largely depends on the specific biological target they interact with. For instance, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would vary based on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(pyridin-2-yl)butan-1-one: Similar structure but with a pyridine ring instead of a furan ring.
2-Bromo-1-(thiophen-2-yl)butan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-Bromo-1-(furan-2-yl)butan-1-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The furan ring is known for its aromaticity and ability to participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
4208-45-1 |
|---|---|
Formule moléculaire |
C8H9BrO2 |
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
2-bromo-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H9BrO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3 |
Clé InChI |
SCFWPXXAVNSLNY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=CO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


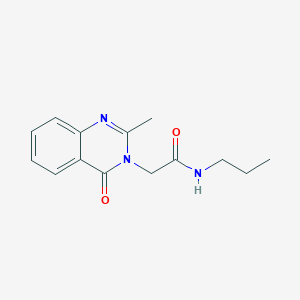
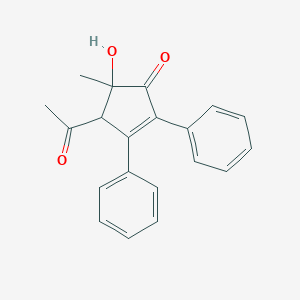


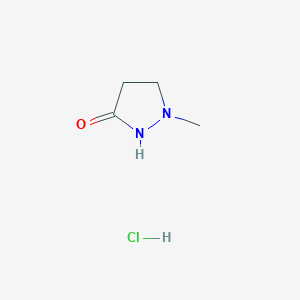

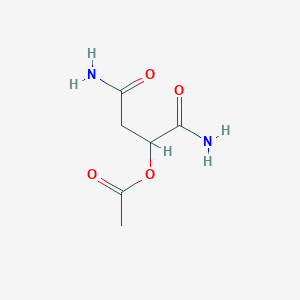
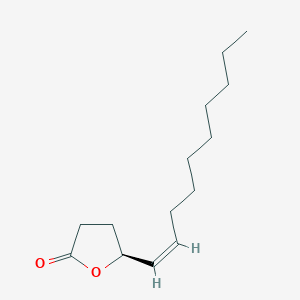
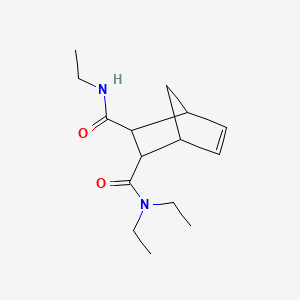
![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)
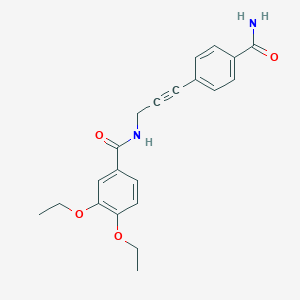

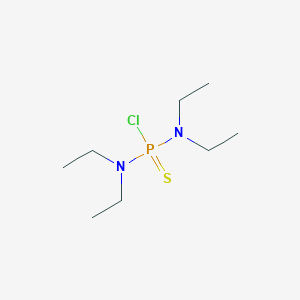
![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)
